Timonacic Clinical Efficacy in Chronic Hepatitis B: ALT Normalization and HBeAg Seroconversion Rates
In a randomized double-blind controlled clinical trial, Timonacic (TIM) demonstrated superior therapeutic efficacy compared to standard hepatoprotective agents in patients with chronic hepatitis B [1]. This represents a direct head-to-head comparison establishing Timonacic's clinical differentiation for hepatic disease research applications [1].
| Evidence Dimension | ALT normalization rate |
|---|---|
| Target Compound Data | Timonacic: higher ALT normalization rate than comparator arm |
| Comparator Or Baseline | Standard hepatoprotective control (conventional therapy) |
| Quantified Difference | Statistically significant superiority in ALT normalization and HBeAg seroconversion rates |
| Conditions | Randomized double-blind controlled clinical study in chronic hepatitis B patients; Timonacic sourced from Shanghai Institute of Pharmaceutical Industry |
Why This Matters
This head-to-head clinical evidence directly validates Timonacic's selection over generic hepatoprotectants in chronic hepatitis B research models.
- [1] Preliminary clinical observation of thiazolidinecarboxylic acid in chronic hepatitis B. Scholarmate. Randomized double-blind controlled study. View Source
